molecular formula C23H29N3O2S B2916168 N1-(2-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955793-24-5

N1-(2-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No.: B2916168
CAS No.: 955793-24-5
M. Wt: 411.56
InChI Key: CCPHORALLVNRNZ-UHFFFAOYSA-N
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Description

N1-(2-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic compound noted for its interesting structure, comprising both quinoline and oxalamide moieties. The combination of these functional groups provides this compound with unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves a multi-step reaction sequence:

  • Starting with the methylthio substitution on the phenyl ring.

  • Formation of the quinoline derivative via cyclization.

  • Introduction of the oxalamide moiety by reacting oxalyl chloride with the respective amines under controlled temperature and pH conditions.

Industrial Production Methods: In an industrial context, this compound can be synthesized on a larger scale using continuous flow reactors to optimize yield and purity. The use of specific catalysts and high-pressure reaction conditions enhances the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N1-(2-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: Using agents like potassium permanganate to convert the methylthio group to sulfone.

  • Reduction: Employing reducing agents such as sodium borohydride to potentially reduce quinoline derivatives.

  • Substitution: Typical electrophilic and nucleophilic substitution reactions on the phenyl and quinoline rings.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in aqueous solution.

  • Reduction: Sodium borohydride in methanol or ethanol.

  • Substitution: Halogens for electrophilic substitutions and organolithium reagents for nucleophilic substitutions.

Major Products Formed:

  • Oxidized sulfone derivatives.

  • Reduced amine derivatives.

  • Substituted phenyl and quinoline compounds.

Scientific Research Applications

This compound finds applications across multiple disciplines:

Chemistry:

  • As a precursor for synthesizing complex organic molecules.

  • Used in studies exploring structure-activity relationships.

Biology:

  • Potential use as a biochemical probe due to its unique structural properties.

  • Exploration in drug design for its interaction with various biological targets.

Medicine:

  • Investigation into its potential as a therapeutic agent due to its unique molecular interactions.

  • Studies into its efficacy and safety profile in pre-clinical settings.

Industry:

  • Utilized in the production of advanced materials.

  • Used in the development of novel catalysts for chemical processes.

Mechanism of Action

Mechanism: N1-(2-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide exerts its effects through specific interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into binding pockets of target proteins, influencing their activity.

Molecular Targets and Pathways:

  • Enzymes: Potential inhibition or activation of key enzymes involved in metabolic pathways.

  • Receptors: Modulation of receptor activity impacting cellular signaling pathways.

Comparison with Similar Compounds

  • N1-(phenyl)-N2-(quinolin-6-yl)oxalamide.

  • N1-(2-(methylthio)phenyl)-N2-(ethyl)oxalamide.

  • N1-(2-(methylthio)phenyl)-N2-(1-propylquinolin-6-yl)oxalamide.

Conclusion

N1-(2-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a compound with a broad range of applications and unique chemical properties. Its synthesis, reactivity, and utility in scientific research make it an intriguing subject for continued exploration.

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S/c1-3-14-26-15-6-7-18-16-17(10-11-20(18)26)12-13-24-22(27)23(28)25-19-8-4-5-9-21(19)29-2/h4-5,8-11,16H,3,6-7,12-15H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPHORALLVNRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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